1-(3,4-Dimethoxy-2-nitrophenyl)ethanone
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Overview
Description
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone typically involves the nitration of 3,4-dimethoxyacetophenone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone and 1-(3,4-Dimethoxyphenyl)ethanone . These compounds share similar structural features but differ in the position and number of functional groups. The presence of different substituents can significantly affect their chemical reactivity and biological activities.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with methoxy groups at different positions, leading to different reactivity and applications.
1-(3,4-Dimethoxyphenyl)ethanone:
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)10(16-3)9(7)11(13)14/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBURGYPGSXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677411 |
Source
|
Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857565-71-0 |
Source
|
Record name | 1-(3,4-Dimethoxy-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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